molecular formula C24H29NOS B11335334 N-(3,4-Dimethylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide

N-(3,4-Dimethylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide

Cat. No.: B11335334
M. Wt: 379.6 g/mol
InChI Key: WNAYHZNTXLXVKJ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of adamantane-1-carboxylic acid, 3,4-dimethylphenylamine, and thiophen-2-ylmethanol.

    Formation of Intermediate: The adamantane-1-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with 3,4-dimethylphenylamine in the presence of a base such as triethylamine (TEA) to form the intermediate amide.

    Final Coupling: The intermediate amide is coupled with thiophen-2-ylmethanol using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques like recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Electrophiles like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane core provides rigidity and stability, while the aromatic and thiophene groups contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The presence of both 3,4-dimethylphenyl and thiophene groups attached to the adamantane core makes it unique.

    Its unique structure may confer specific biological activities or material properties not found in other adamantane derivatives.

Properties

Molecular Formula

C24H29NOS

Molecular Weight

379.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)adamantane-1-carboxamide

InChI

InChI=1S/C24H29NOS/c1-16-5-6-21(8-17(16)2)25(15-22-4-3-7-27-22)23(26)24-12-18-9-19(13-24)11-20(10-18)14-24/h3-8,18-20H,9-15H2,1-2H3

InChI Key

WNAYHZNTXLXVKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C34CC5CC(C3)CC(C5)C4)C

Origin of Product

United States

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